![molecular formula C84H128N8O8 B10754482 (3S,4R,5R)-2-[[3-[[[(S)-cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-[(1S)-1-hydroxyethyl]-5-(hydroxymethyl)-N-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-1,2-oxazolidine-3-carboxamide;(3S,4R,5R)-2-[[3-[[[(R)-cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-[(1S)-1-hydroxyethyl]-5-(hydroxymethyl)-N-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-1,2-oxazolidine-3-carboxamide](/img/structure/B10754482.png)
(3S,4R,5R)-2-[[3-[[[(S)-cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-[(1S)-1-hydroxyethyl]-5-(hydroxymethyl)-N-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-1,2-oxazolidine-3-carboxamide;(3S,4R,5R)-2-[[3-[[[(R)-cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-[(1S)-1-hydroxyethyl]-5-(hydroxymethyl)-N-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-1,2-oxazolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD-M00053801 is a compound known for its inhibitory effects on B-cell lymphoma 2 (BCL2) proteins. BCL2 proteins are involved in the regulation of apoptosis, making BRD-M00053801 a potential therapeutic candidate for various cancers, including medulloblastoma .
Chemical Reactions Analysis
BRD-M00053801 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BRD-M00053801 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BCL2 proteins.
Biology: Employed in research to understand the role of BCL2 proteins in apoptosis and cancer.
Medicine: Investigated as a potential therapeutic agent for cancers, particularly those resistant to conventional therapies.
Industry: Utilized in high-throughput drug screening to identify potential therapeutic candidates
Mechanism of Action
BRD-M00053801 exerts its effects by inhibiting BCL2 proteins, which are involved in the regulation of apoptosis. By binding to BCL2 proteins, BRD-M00053801 prevents them from inhibiting apoptosis, thereby promoting cell death in cancer cells. This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
BRD-M00053801 is similar to other BCL2 inhibitors such as:
- Obatoclax
- TW-37
- Gossypol
- ABT-199
- ABT-737
- Navitoclax
Compared to these compounds, BRD-M00053801 has shown unique efficacy in certain cancer cell lines, suggesting it may have distinct mechanisms or additional targets .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C84H128N8O8 |
|---|---|
Molecular Weight |
1378.0 g/mol |
IUPAC Name |
(3S,4R,5R)-2-[[3-[[[(S)-cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-[(1S)-1-hydroxyethyl]-5-(hydroxymethyl)-N-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-1,2-oxazolidine-3-carboxamide;(3S,4R,5R)-2-[[3-[[[(R)-cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-[(1S)-1-hydroxyethyl]-5-(hydroxymethyl)-N-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-1,2-oxazolidine-3-carboxamide |
InChI |
InChI=1S/2C42H64N4O4/c2*1-28-35-23-34(42(35,3)4)24-36(28)43-41(49)40-38(29(2)48)37(27-47)50-46(40)26-31-15-13-14-30(22-31)25-45(21-20-44(5)6)39(32-16-9-7-10-17-32)33-18-11-8-12-19-33/h2*7,9-10,13-17,22,28-29,33-40,47-48H,8,11-12,18-21,23-27H2,1-6H3,(H,43,49)/t28-,29-,34+,35-,36-,37-,38+,39+,40-;28-,29-,34+,35-,36-,37-,38+,39-,40-/m00/s1 |
InChI Key |
IOHCYZDRQYXFAK-XBSAYJKESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1NC(=O)[C@@H]3[C@@H]([C@@H](ON3CC4=CC(=CC=C4)CN(CCN(C)C)[C@H](C5CCCCC5)C6=CC=CC=C6)CO)[C@H](C)O.C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1NC(=O)[C@@H]3[C@@H]([C@@H](ON3CC4=CC(=CC=C4)CN(CCN(C)C)[C@@H](C5CCCCC5)C6=CC=CC=C6)CO)[C@H](C)O |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1NC(=O)C3C(C(ON3CC4=CC(=CC=C4)CN(CCN(C)C)C(C5CCCCC5)C6=CC=CC=C6)CO)C(C)O.CC1C2CC(C2(C)C)CC1NC(=O)C3C(C(ON3CC4=CC(=CC=C4)CN(CCN(C)C)C(C5CCCCC5)C6=CC=CC=C6)CO)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfate](/img/structure/B10754415.png)

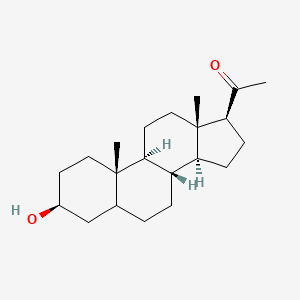
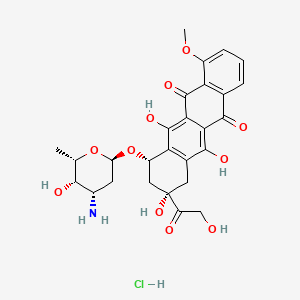

![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B10754469.png)
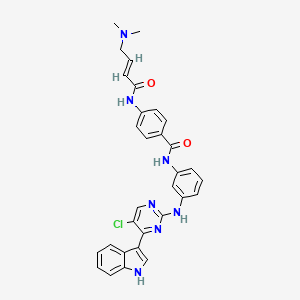
![3-[4-(diethylamino)phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B10754485.png)
![(1R,13R,14S,19S,22R)-13,22-dimethoxy-11,14,16-trimethyl-10,15-dioxo-3,23-dioxa-11,16-diazatricyclo[17.3.1.04,9]tricosa-4,6,8-triene-5-carbonitrile](/img/structure/B10754490.png)
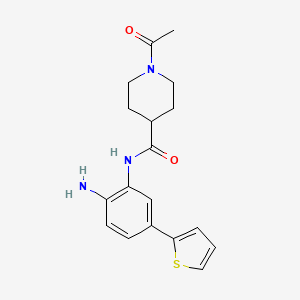
![2-[[3-[[[cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-(1-hydroxyethyl)-5-(hydroxymethyl)-N-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)-1,2-oxazolidine-3-carboxamide](/img/structure/B10754500.png)
![13,22-Dimethoxy-11,14,16-trimethyl-10,15-dioxo-3,23-dioxa-11,16-diazatricyclo[17.3.1.04,9]tricosa-4,6,8-triene-5-carbonitrile](/img/structure/B10754511.png)
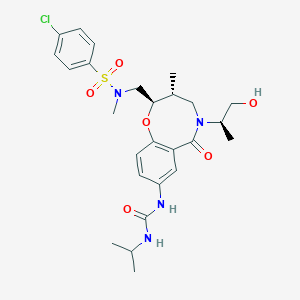
![8-chloro-N-[2-(dimethylamino)ethyl]-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B10754514.png)
